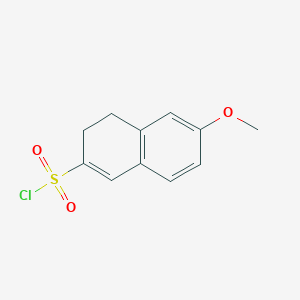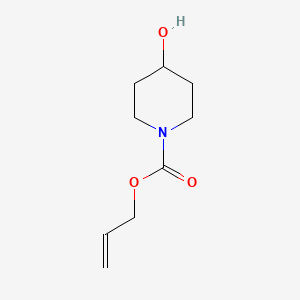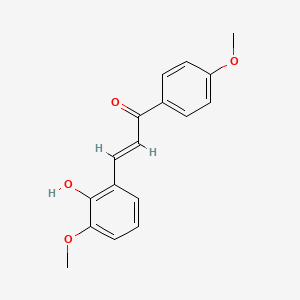
Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate
Descripción general
Descripción
Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a benzene ring, which is further substituted with a sulfonate group. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate typically involves the reaction of 4-(trimethylsilyl)benzenesulfonyl chloride with trimethylsilyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
Chemistry: Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate is used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the preparation of various organosilicon compounds.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate exerts its effects is primarily through the formation of stable covalent bonds with target molecules. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the modified compounds. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new covalent bonds.
Comparación Con Compuestos Similares
Trimethylsilyl benzene: Similar in structure but lacks the sulfonate group, making it less reactive in certain substitution reactions.
1,4-Bis(trimethylsilyl)benzene: Contains two trimethylsilyl groups but no sulfonate group, used primarily as a precursor in silicon carbide coatings.
Trimethylsilyl chloride: A simpler compound used widely as a silylating agent in organic synthesis.
Uniqueness: Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate is unique due to the presence of both trimethylsilyl and sulfonate groups, which confer distinct reactivity and stability. This dual functionality makes it particularly useful in synthetic and analytical applications where both protection and reactivity are required.
Propiedades
IUPAC Name |
trimethylsilyl 4-trimethylsilylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3SSi2/c1-17(2,3)12-9-7-11(8-10-12)16(13,14)15-18(4,5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOKRNJFQMUBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)S(=O)(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3SSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493883 | |
| Record name | Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-77-0 | |
| Record name | Trimethylsilyl 4-(trimethylsilyl)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)

![2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B3048929.png)
![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)








